molecular formula C19H17ClN6O2 B10909152 4-chloro-2-{(E)-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol

4-chloro-2-{(E)-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol

Cat. No.: B10909152
M. Wt: 396.8 g/mol
InChI Key: ARSJZGQSAVRYSE-ZVBGSRNCSA-N
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Description

5-Chloro-2-hydroxy-3-methoxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, indole, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both indole and triazine moieties makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C19H17ClN6O2

Molecular Weight

396.8 g/mol

IUPAC Name

4-chloro-2-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C19H17ClN6O2/c1-3-10-4-5-14-13(6-10)16-18(22-14)23-19(26-24-16)25-21-9-11-7-12(20)8-15(28-2)17(11)27/h4-9,27H,3H2,1-2H3,(H2,22,23,25,26)/b21-9+

InChI Key

ARSJZGQSAVRYSE-ZVBGSRNCSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C(C(=CC(=C4)Cl)OC)O

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C(C(=CC(=C4)Cl)OC)O

Origin of Product

United States

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